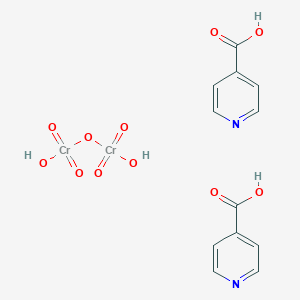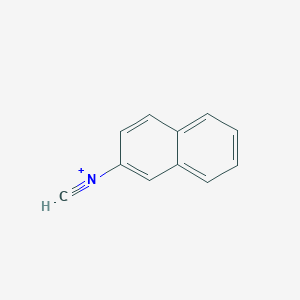![molecular formula C16H23NO5 B12060161 (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid is a complex organic compound with a specific stereochemistry and isotopic labeling
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid typically involves multiple steps, including the protection of functional groups, stereoselective reactions, and isotopic labeling. The exact synthetic route can vary, but it generally includes the following steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group.
Stereoselective synthesis: The stereochemistry at the 2 and 3 positions is controlled using chiral catalysts or starting materials.
Isotopic labeling: The incorporation of 15N and 13C isotopes is achieved using labeled reagents.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, including the use of cost-effective reagents, efficient purification methods, and robust reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reference standard in isotopic labeling studies.
Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions due to its isotopic labels.
Medicine: Investigated for its potential therapeutic effects and as a tracer in metabolic studies.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow for detailed studies of its metabolic pathways and interactions at the molecular level. The compound may act by inhibiting or activating specific enzymes, leading to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a similar ester functional group but different core structure.
Ethyl acetoacetate: Another ester with keto-enol tautomerism, used in various chemical syntheses.
Ginsenoside Compound K: A glycoside with different biological activities and applications.
Uniqueness
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid is unique due to its specific stereochemistry and isotopic labeling, which make it valuable for detailed mechanistic studies and as a reference standard in research.
Eigenschaften
Molekularformel |
C16H23NO5 |
|---|---|
Molekulargewicht |
314.32 g/mol |
IUPAC-Name |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1/i1+1,11+1,13+1,14+1,17+1 |
InChI-Schlüssel |
CTXPLTPDOISPTE-JVNNLZABSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[15NH][13C@@H]([13C@@H]([13CH3])OCC1=CC=CC=C1)[13C](=O)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)

![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)


![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)






